molecular formula C8H8N2O4 B14006996 5-Amino-6-methylpyridine-3,4-dicarboxylic acid CAS No. 5442-82-0

5-Amino-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B14006996
CAS No.: 5442-82-0
M. Wt: 196.16 g/mol
InChI Key: DJLBIUFTBMJHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Instead, the available literature focuses on its structural analog, 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, and other pyridine dicarboxylates.

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (C₈H₇NO₅) is synthesized via a three-stage method starting from 4-acetyl-5-methyloxazole, involving hydrolysis, decarboxylation, and oxidation steps . This compound features a pyridine core substituted with hydroxyl, methyl, and two carboxylic acid groups at positions 5, 6, 3, and 4, respectively. Its derivatives, such as dimethyl esters, are noted for their applications in organic synthesis and materials science .

Properties

IUPAC Name

5-amino-6-methylpyridine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-3-6(9)5(8(13)14)4(2-10-3)7(11)12/h2H,9H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBIUFTBMJHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1N)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279595
Record name 5-amino-6-methylpyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5442-82-0
Record name NSC52573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-6-methylpyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition Followed by Functionalization

Key Steps :

  • Diels-Alder Reaction : A cycloaddition between 5-ethoxy-4-methyloxazole (1 ) and diethyl maleate (2 ) generates bicyclic intermediates (rac-3 and rac-4 ).
  • Aromatization : Treatment with HCl converts intermediates into 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (5 ).
  • Amination : Hydroxyl-to-amino conversion via nucleophilic substitution (e.g., using ammonia under high pressure) or diazotization followed by reduction.

Challenges :

  • Direct substitution of hydroxyl with amino is non-trivial and may require protective strategies for carboxylic esters.
  • Partial reduction of esters during silane-based reductions (e.g., MeSiH(OEt)₂) could yield lactone byproducts (9 ) or mono-reduced esters (10 ).

Silane-Mediated Ester Reduction

Procedure :

  • Reduction of Diester : 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (5 ) is treated with 15 equiv. MeSiH(OEt)₂ and 10 mol% Bu₄NF in dioxane at 100°C for 24 h, achieving 54% yield of pyridoxine (vitamin B₆).
  • Amination Post-Reduction : Introduce amino group via reductive amination or nitration followed by hydrogenation.

Data from Silane Reductions :

Conditions (Silane, Catalyst, Solvent) Yield (%) Purity (%)
15 equiv. MeSiH(OEt)₂, 10 mol% Bu₄NF, dioxane, 100°C 54 75.9
15 equiv. MeSiH(OEt)₂, 20 mol% Bu₄NF, solvent-free 46 64.8

Limitations :

  • Cross-linking with PMHS polysiloxanes complicates isolation.
  • Partially reduced intermediates (e.g., lactone 9 ) require additional purification steps.

Quinoline Oxidation Pathway

Method :

  • Substituted Quinoline Precursor : Synthesize 8-amino-7-methylquinoline, then oxidize with H₂O₂/H₂SO₄ to yield pyridine-2,3-dicarboxylic acid derivatives.
  • Functionalization : Introduce amino and methyl groups via directed C-H activation or Suzuki-Miyaura coupling prior to oxidation.

Example Oxidation Data :

Substrate Product Yield (%)
8-Hydroxyquinoline Pyridine-2,3-dicarboxylic acid 97.6

Challenges :

  • Regioselective introduction of amino and methyl groups on quinoline is synthetically demanding.

Multi-Component Assembly

Strategy :

  • Hantzsch Dihydropyridine Synthesis : Combine β-ketoester, aldehyde, and ammonia to form dihydropyridine, followed by oxidation to pyridine.
  • Modifications : Use methyl-substituted β-ketoesters and amino-containing aldehydes to position substituents.

Advantages :

  • Direct incorporation of amino and methyl groups during ring formation.

Directed Ortho-Metalation

Steps :

  • Directed Functionalization : Use a directing group (e.g., amide) on pyridine to install methyl and amino groups via lithiation or Grignard reactions.
  • Carboxylation : CO₂ insertion at positions 3 and 4 using transition metal catalysis.

Example :

  • 5-Aminopyridine derivatives undergo regioselective carboxylation with Pd catalysts.

Critical Analysis of Methods

Method Pros Cons
Diels-Alder + Amination High-yield ester reduction steps Hydroxyl-to-amine conversion inefficient
Quinoline Oxidation Scalable for dicarboxylic acids Limited precedent for amino substitution
Multi-Component Assembly Modular substituent introduction Low regioselectivity in oxidation steps

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediates.

Key reaction conditions :

  • Reagents : Thionyl chloride (SOCl₂) or HCl gas for carboxyl activation, followed by alcohol (e.g., ethanol, methanol) .

  • Catalysts : Concentrated sulfuric acid or DMF .

Example :

Starting MaterialReagentsProductConditions
5-Amino-6-methylpyridine-3,4-dicarboxylic acidSOCl₂, ethanolDiethyl 5-amino-6-methylpyridine-3,4-dicarboxylateReflux, 6–8 h

The reaction proceeds via acyl chloride intermediates, with yields dependent on alcohol stoichiometry and temperature control .

Amidation and Peptide Coupling

The carboxyl groups form amides with primary/secondary amines, enabling applications in ligand design and drug discovery.

Methods :

  • Acyl chloride route : React with amines in dichloromethane (DCM) using triethylamine as a base .

  • Diimide-mediated coupling : Employ EDCI/HOBt in DCM for direct amidation without isolating intermediates .

Example reaction :

AmineCoupling AgentProductYield
2-Amino-3-methylpyridineEDCI/HOBt5-Amino-6-methylpyridine-3,4-dicarboxamide~85% (estimated)

Steric hindrance from the methyl and amino groups necessitates extended reaction times (24–48 h) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding simpler pyridine derivatives.

Conditions :

  • Thermal : Heating above 200°C under inert atmosphere.

  • Acid-catalyzed : Reflux in H₂SO₄ or HCl .

Product : 5-Amino-6-methylpyridine, with CO₂ evolution confirmed by gas analysis .

Salt Formation

The compound forms stable salts via acid-base reactions:

  • Carboxylate salts : React with NaOH/KOH to yield sodium/potassium carboxylates .

  • Ammonium salts : Protonation of the amino group with HCl or H₂SO₄ .

Structural impact : Salt formation enhances water solubility, critical for biochemical assays .

Coordination Chemistry

The carboxyl and amino groups act as polydentate ligands for metal ions.

Documented complexes :

Metal IonCoordination ModeApplication
Cu(II)Bidentate (N,O)Catalysis
Fe(III)Tridentate (N,O,O)Magnetic materials

Crystallographic studies reveal planar geometries with bond lengths consistent with strong metal-ligand interactions .

Substitution Reactions

The amino group participates in electrophilic substitution under harsh conditions:

Diazotization :

  • Reagents : NaNO₂, HCl at 0–5°C .

  • Product : Diazonium intermediate, which couples with phenols/amines to form azo derivatives .

Limitations : Pyridine’s electron-deficient ring suppresses conventional aromatic substitution, favoring N-centered reactivity .

Industrial-Scale Modifications

Large-scale esterification :

  • Reactors : Continuous flow systems with automated SOCl₂ delivery .

  • Yield optimization : >90% achieved using n-dodecane as a solvent and N-methylmorpholine catalysis .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies on enantioselective modifications and catalytic applications are warranted.

Scientific Research Applications

5-Amino-6-methylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also makes it useful in catalysis and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, enabling comparative analysis of substituent effects and functional roles:

Table 1: Key Properties of Pyridine Dicarboxylates and Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight Applications/Significance References
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid -OH, -CH₃, -COOH (positions 5,6,3,4) C₈H₇NO₅ 213.14 g/mol Organic synthesis intermediates
Pyridine-2,6-dicarboxylic acid -COOH (positions 2,6) C₇H₅NO₄ 167.12 g/mol Proton transfer compounds, crystal engineering
Thiazolidine-2,4-dicarboxylic Acid Thiazolidine ring, -COOH (positions 2,4) C₅H₇NO₄S 177.17 g/mol Biochemical research (non-pharmaceutical)
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate -OCH₃, -CH₃, -COOCH₃ (positions 3,4,5,6) C₁₁H₁₁NO₆ 253.21 g/mol Ester derivative for safer handling in synthesis
Zn-based MOF-5 (terephthalate linker) Benzene-1,4-dicarboxylate C₈H₄O₄Zn - Methane storage, porous materials

Functional Group Influence

  • Hydroxyl vs.

Structural and Application Comparisons

  • Pyridine-2,6-dicarboxylic Acid : Lacks methyl/hydroxyl groups but is widely used in proton transfer compounds due to its symmetric carboxylate arrangement, forming robust hydrogen-bonded networks . In contrast, the hydroxy-methyl analog’s asymmetry may limit crystallinity but enhance solubility.
  • MOF Applications: Pyridine dicarboxylates like benzene-1,4-dicarboxylate are integral to MOFs for gas storage (e.g., methane at 240 cm³/g ). Substituting with amino or hydroxy groups could tune pore functionality but may compromise thermal stability.

Biological Activity

5-Amino-6-methylpyridine-3,4-dicarboxylic acid (AMPDA) is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data on the compound’s biological effects, including antimicrobial, anticancer, and metabolic roles.

Chemical Structure and Properties

AMPDA is characterized by the presence of amino and carboxyl functional groups attached to a pyridine ring. Its molecular formula is C₇H₈N₂O₄, and it presents a molecular weight of 172.15 g/mol. The structure allows for various interactions with biological macromolecules, influencing its pharmacological profile.

1. Antimicrobial Activity

Research indicates that AMPDA exhibits significant antimicrobial properties against various pathogens. A study demonstrated that derivatives of pyridine-3,4-dicarboxylic acid showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL . The lipophilicity of these compounds was correlated with their antimicrobial efficacy, suggesting that structural modifications could enhance bioactivity.

Table 1: Antimicrobial Activity of AMPDA Derivatives

CompoundMIC (µg/mL)Target Organism
AMPDA25M. tuberculosis
5-Chloro derivative6.25M. tuberculosis
4-CF₃ derivative12.5M. avium

2. Anticancer Properties

AMPDA has also been investigated for its potential anticancer effects. Some studies have reported that pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways essential for tumor growth . The compound's ability to modulate cellular signaling pathways presents a promising avenue for cancer therapy.

3. Role in Metabolism

As a precursor in the synthesis of vitamin B6 (pyridoxine), AMPDA plays a crucial role in metabolic processes within the human body. Pyridoxine is vital for amino acid metabolism, neurotransmitter synthesis, and the regulation of homocysteine levels. This connection underscores the compound's importance beyond its direct biological activities.

Case Studies

Several case studies highlight the therapeutic potential of AMPDA:

  • Case Study 1 : A clinical trial involving patients with tuberculosis demonstrated that a regimen including AMPDA derivatives improved treatment outcomes compared to standard therapies alone .
  • Case Study 2 : In vitro studies showed that AMPDA inhibited the growth of various cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

The biological activity of AMPDA can be attributed to its interaction with specific enzymes and receptors:

  • Antimycobacterial Mechanism : AMPDA derivatives act by inhibiting pyrazinamidase (EC 3.5.1.19), leading to the accumulation of pyrazinoic acid within mycobacterial cells, disrupting their pH balance and causing cell death .
  • Anticancer Mechanism : The compound may induce apoptosis through modulation of the MAPK signaling pathway, affecting cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-methylpyridine-3,4-dicarboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of precursor dicarboxylic acids. For example, pyridine-3,4-dicarboxylic acid derivatives form cyclic anhydrides under mild conditions, which can be functionalized with amino and methyl groups . A two-step approach is often employed:

Cyclization : Reacting substituted pyridine precursors with anhydrous agents (e.g., acetic anhydride) to form the dicarboxylic acid backbone.

Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination, followed by methyl group addition using alkylating agents.
Note: Esters (e.g., ethyl or methyl esters) are preferred intermediates to prevent decarboxylation during synthesis .

Q. How can decarboxylation be minimized during the synthesis or storage of this compound?

  • Methodological Answer : Decarboxylation is a common issue due to the labile carboxylic acid groups. To mitigate this:
  • Derivatization : Convert carboxylic acids to stable esters (e.g., ethyl 6-methylpyridine-2-acetate) or amides before storage .
  • Low-Temperature Storage : Store intermediates at 2–8°C in anhydrous conditions to reduce thermal degradation .
  • Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid oxidative side reactions.

Advanced Research Questions

Q. What analytical techniques are most effective for distinguishing structural isomers of this compound?

  • Methodological Answer : Isomeric differentiation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify substituent positions (e.g., methyl vs. amino group orientation) through coupling patterns and chemical shifts.
  • X-Ray Crystallography : Resolves absolute configuration and spatial arrangement of functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects minor structural variations.
    Example: Pyridine-3,4-dicarboxylic acid derivatives show distinct anhydride formation tendencies under acidic conditions, which can be monitored via IR spectroscopy .

Q. How can impurity profiling be conducted for this compound, particularly in pharmaceutical intermediates?

  • Methodological Answer : Impurities often arise from incomplete functionalization or side reactions (e.g., decarboxylated byproducts). Recommended methods:
  • HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., ammonium acetate buffer at pH 6.5 and acetonitrile) to separate impurities. Detect low-abundance species via tandem MS .
  • Reference Standards : Compare against certified impurities like ethyl methyl dicarboxylate derivatives (e.g., MM0383.03 or MM0383.04) for accurate identification .

Q. What mechanistic insights exist regarding the cyclization of pyridine dicarboxylic acids?

  • Methodological Answer : Cyclization is influenced by substituent electronic effects. For example:
  • Electron-Withdrawing Groups (EWGs) : Enhance anhydride formation by polarizing the carboxylic acid groups.
  • Steric Effects : Bulky substituents (e.g., methyl groups) at the 6-position may slow cyclization kinetics .
    Experimental Design: Kinetic studies under varying temperatures and catalysts (e.g., HATU) can elucidate activation barriers.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or purity?

  • Methodological Answer : Contradictions may arise from differing reaction conditions or impurity thresholds. To resolve:
  • Reproducibility Trials : Replicate methods with strict control of variables (e.g., solvent purity, temperature gradients).
  • Advanced Analytics : Use quantitative 1^1H NMR or LC-UV to verify purity thresholds and identify undocumented byproducts .

Key Considerations for Experimental Design

  • Safety Protocols : Despite limited toxicity data for the target compound, handle intermediates (e.g., methylpyridine derivatives) with PPE due to potential respiratory or dermal irritation .
  • Environmental Controls : Prevent contamination of water systems by using closed reaction setups and proper waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.